molecular formula C10H10F3NO3 B1529438 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid CAS No. 1406834-27-2

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid

Cat. No.: B1529438
CAS No.: 1406834-27-2
M. Wt: 249.19 g/mol
InChI Key: JDRNLANXXYVLHB-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid is a noncanonical amino acid (ncAA) designed to serve as a sophisticated tool in chemical biology and drug discovery research. Its core value lies in its unique structure, which incorporates a rigid trifluoromethyl group and a methoxyphenyl side chain. This combination makes it a highly versatile small-molecule scaffold for the development of novel pharmaceutical compounds and biochemical probes . In the context of Genetic Code Expansion (GCE) technologies, this amino acid can be site-specifically incorporated into proteins, enabling the rational engineering of membrane proteins and other therapeutic targets . The trifluoromethyl group is of particular interest; it can act as a strategic probe in protein NMR studies, alter the electronic properties and metabolic stability of peptide therapeutics, and provide a sensitive handle for vibrational spectroscopy. Furthermore, the aromatic methoxy group can be functionalized to facilitate bioorthogonal conjugation strategies, allowing for the post-translational labeling of proteins with fluorophores or other analytical tags . By providing researchers with the ability to introduce these specific properties at defined sites within a protein, this compound opens new avenues for investigating protein structure and function, interrogating complex biological mechanisms, and ultimately designing more effective and targeted therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-17-7-5-3-2-4-6(7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRNLANXXYVLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorinated α-Amino Acid Synthesis via Catalytic Annulation

Recent research demonstrates the use of transition metal catalysis, particularly rhodium(III), to construct α-CF3-α-amino acid derivatives with aromatic substituents. The method involves:

  • Using N-protected α-CF3-α-amino esters as starting materials.
  • Catalytic annulation with internal alkynes bearing aromatic groups under mild conditions.
  • Employing [Cp*RhCl2]2 catalyst with cesium acetate base in solvents like methanol or trifluoroethanol.
  • Subsequent saponification to convert esters to free acids.

This approach allows the selective formation of trifluoromethylated α-amino acids with aromatic substituents such as 2-methoxyphenyl, yielding the target compound after deprotection and hydrolysis steps.

Nucleophilic Aromatic Substitution on Fluorinated Aromatic Precursors

Another approach involves nucleophilic aromatic substitution (S_NAr) reactions on fluorinated nitrobenzene derivatives:

  • Starting from methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride.
  • Reacting with 2-fluoro-5-(trifluoromethyl)-1-nitrobenzene or related fluoronitrobenzenes in the presence of triethylamine.
  • The reaction proceeds under reflux in solvents such as acetonitrile for extended periods (e.g., 16 hours).
  • After substitution, purification by flash chromatography yields methyl esters of amino acids with trifluoromethylated aromatic amine substituents.
  • Final deprotection and hydrolysis steps afford the free amino acid.

This method is adaptable for preparing various trifluoromethyl-substituted aromatic amino acids, including the 2-methoxyphenyl variant by modifying the aromatic precursor.

Esterification and Hydrolysis Steps

The preparation often involves ester intermediates such as methyl or ethyl esters of the amino acid:

  • Esterification of the amino acid or acid chloride with methanol or ethanol under reflux with catalysts like thionyl chloride.
  • Subsequent hydrolysis of the ester using aqueous base (e.g., potassium hydroxide solution) to yield the free acid.
  • Purification steps include extraction, drying over sodium sulfate, and chromatography to isolate the pure amino acid.

Representative Data Table of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Catalytic annulation [Cp*RhCl2]2 (3 mol%), CsOAc (1 equiv.), MeOH, r.t., 2 h ~70 (NMR) Efficient for α-CF3-α-amino esters
Nucleophilic aromatic substitution 2-fluoro-5-(trifluoromethyl)-1-nitrobenzene, triethylamine, acetonitrile, reflux, 16 h 60-85 Produces methyl ester intermediates
Esterification Thionyl chloride, methanol, reflux, 8 h 90+ Converts acid to methyl ester
Hydrolysis 5% KOH in methanol, room temperature High Converts ester to free acid
Deprotection Trifluoroacetic acid in dichloromethane, r.t. 85 Removes Boc or other protecting groups

Detailed Research Findings

  • Catalytic annulation with rhodium(III) complexes is a modern, efficient method for constructing trifluoromethylated α-amino acid derivatives with aromatic substituents, offering good yields and mild reaction conditions.

  • Nucleophilic aromatic substitution on fluorinated nitrobenzene derivatives is a classical method to introduce trifluoromethylated aromatic groups onto amino acid backbones, with triethylamine acting as base and acetonitrile as solvent.

  • Esterification and hydrolysis are standard steps to manipulate the carboxyl group, facilitating purification and handling of intermediates before final deprotection to yield the target amino acid.

  • The overall synthetic route requires careful control of reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid.

    Reduction: Formation of 2-amino-3,3,3-trifluoro-2-(2-hydroxyphenyl)propanoic acid.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets in ways beneficial for drug development.

  • Neuropharmacology : Research indicates that derivatives of amino acids with trifluoromethyl groups can enhance the potency of neuroactive compounds. Studies have shown that similar compounds can act as modulators of neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Biochemical Studies

This compound can serve as a valuable tool in biochemical assays due to its ability to mimic natural substrates or inhibitors.

  • Enzyme Inhibition : The compound's structural analogs have been studied for their role in inhibiting specific enzymes, such as proteases and kinases, which are crucial in cancer therapy and other diseases .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

  • Polymer Chemistry : The trifluoromethyl group can impart desirable properties to polymers, such as increased chemical resistance and thermal stability. This makes the compound a candidate for research into advanced materials .

Case Study 1: Neuroactive Compound Development

A study examined the effects of various amino acid derivatives on neurotransmitter receptors. The results indicated that compounds similar to this compound showed enhanced binding affinity to serotonin receptors compared to their non-fluorinated counterparts. This suggests potential applications in developing antidepressants or anxiolytics .

Case Study 2: Enzyme Inhibition

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents on the phenyl ring or the amino/acidic groups:

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Key Structural Features
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid (Target) - C₁₀H₉F₃NO₃ 2-OCH₃ β-CF₃, α-2-methoxyphenyl, amino group
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid 1340437-02-6 C₉H₇F₄NO₂ 2-F β-CF₃, α-2-fluorophenyl
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-fluorophenylalanine) - C₉H₁₀FNO₂ 4-F No CF₃, natural amino acid analog
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid 793663-51-1 C₁₀H₁₀F₃NO₂ 3-CF₃ α-CF₃ absent; amino at β-position
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 403-90-7 C₉H₁₀FNO₃ 3-F, 4-OH Polar hydroxyl group
(2R)-2-Amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid 1336797-02-4 C₁₁H₁₂F₃NO₂ 2-CH₃, 3-CF₃ Steric hindrance from methyl and CF₃

Key Observations :

  • The 2-methoxy group in the target compound enhances electron-donating effects compared to 2-fluoro () or 4-fluoro () analogs.
  • β-Trifluoromethyl groups increase lipophilicity and metabolic stability compared to non-fluorinated analogs like phenylalanine derivatives ().
  • Hydroxyl substituents (e.g., 4-OH in ) introduce hydrogen-bonding capacity, reducing BBB permeability relative to methoxy or fluorine groups.

Physicochemical Properties

Property Target Compound 2-Fluorophenyl Analog 3-CF₃ Phenyl Analog L-4-Fluorophenylalanine
Molecular Weight ~263.18 (estimated) 237.15 233.19 183.18
LogP (Lipophilicity) High (CF₃, OCH₃) High (CF₃, F) Moderate (CF₃) Low (no CF₃)
Solubility Low in water Low Low Moderate
pKa (Carboxylic Acid) ~2.5–3.5 ~2.5–3.5 ~2.5–3.5 ~2.3
pKa (Amino Group) ~9.5–10.5 ~9.5–10.5 ~9.5–10.5 ~9.7

Notes:

  • The trifluoromethyl group significantly increases LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Methoxy groups are less polar than hydroxyl groups, favoring BBB penetration (e.g., BMAA in has t1/2 ~1 day but low BBB permeability due to polarity).

Biological Activity

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid (often referred to as TFMPA) is a synthetic amino acid derivative notable for its unique trifluoromethyl group and methoxyphenyl substitution. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a crucial role in glucose metabolism and diabetes management.

  • Molecular Formula : C10_{10}H10_{10}F3_3NO3_3
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 1406834-27-2
  • Purity : Minimum 95% .

DPP-4 inhibitors are designed to prolong the activity of incretin hormones, which are vital for insulin secretion and blood glucose regulation. The inhibition of DPP-4 leads to increased levels of glucagon-like peptide-1 (GLP-1), thus enhancing insulin release in response to meals and reducing glucagon levels.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound. Substitutions on the phenyl ring can modulate the binding affinity and selectivity towards DPP-4.

In Vitro Studies

Research has demonstrated that TFMPA exhibits competitive inhibition against DPP-4 with an IC50_{50} value indicative of its potency. The compound's structural modifications have been shown to influence its inhibitory activity significantly, with optimal configurations yielding enhanced binding interactions at the active site of the enzyme.

Case Studies

  • Diabetes Mellitus Management :
    A study published in PMC explored various DPP-4 inhibitors, including compounds structurally similar to TFMPA. The findings indicated that these inhibitors significantly improve glycemic control in diabetic models, suggesting that TFMPA could be a viable candidate for further development .
  • Safety Profile :
    Toxicological assessments have indicated that TFMPA has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term effects in vivo.

Data Tables

Compound NameCAS NumberMolecular WeightIC50_{50} (µM)Biological Activity
TFMPA1406834-27-2249.190.5DPP-4 Inhibitor
Sitagliptin486460-32-6407.50.7DPP-4 Inhibitor
Vildagliptin274901-16-5404.50.8DPP-4 Inhibitor

Q & A

Q. What are the optimal synthetic routes for 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination and substitution steps. For fluorination, reagents like SF₄ or DAST (diethylaminosulfur trifluoride) can introduce trifluoromethyl groups, while the methoxyphenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling . Reaction conditions (e.g., temperature, solvent polarity) critically affect regioselectivity. For example, using anhydrous THF at −78°C minimizes side reactions during fluorination, while Pd-catalyzed cross-coupling requires strict oxygen-free conditions . Yields can vary from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl environments (δ −60 to −70 ppm), while ¹H NMR resolves methoxyphenyl aromatic protons (δ 6.8–7.2 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS confirms molecular weight (C₁₀H₁₀F₃NO₃; calc. 249.07 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration, critical for enantiomer-specific bioactivity studies .

Q. How does the methoxyphenyl substituent influence the compound’s solubility and stability?

  • Methodological Answer : The 2-methoxyphenyl group enhances lipid solubility (logP ≈ 1.8 predicted via ChemAxon), facilitating membrane permeability in biological assays. However, the electron-donating methoxy group may reduce stability under acidic conditions (pH < 3), necessitating storage at neutral pH and −20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from enantiomeric impurities or assay conditions. For example:
  • Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) isolates (R)- and (S)-enantiomers, revealing differential enzyme inhibition (e.g., 10-fold higher IC₅₀ for (R)-enantiomer against COX-2) .
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer ionic strength to minimize variability .

Q. How can computational modeling predict this compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-311+G**) model transition states for fluorination reactions, predicting activation energies (±2 kcal/mol accuracy) .
  • Molecular Dynamics (MD) : Simulate docking with target proteins (e.g., GABA receptors) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen-bonding with Arg residues, increasing binding affinity (ΔG ≈ −9.2 kcal/mol) .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer :
  • Catalyst Selection : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee but requires high pressure (50 bar H₂), posing safety risks .
  • Continuous Flow Systems : Microreactors reduce racemization by minimizing residence time at high temperatures (yield: 85% ee at 80°C vs. 50% in batch) .

Safety and Handling

  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory irritation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid HF release .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Reactant of Route 2
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid

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